QZ59S-SSS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QZ59S-SSS is a compound known for its potential as an inhibitor of human P-glycoprotein. This property makes it a valuable candidate for improving the efficacy of cancer chemotherapy by overcoming drug resistance mechanisms .
Preparation Methods
The preparation of QZ59S-SSS involves synthetic routes that are typically carried out under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its molecular structure, which includes the elements carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
QZ59S-SSS undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
QZ59S-SSS has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of P-glycoprotein and its effects on drug transport and resistance.
Biology: Investigated for its role in modulating cellular processes and drug resistance mechanisms.
Medicine: Explored for its potential to enhance the efficacy of chemotherapy drugs by inhibiting P-glycoprotein, thereby reducing drug efflux from cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance in various diseases .
Mechanism of Action
QZ59S-SSS exerts its effects by inhibiting the activity of human P-glycoprotein, a membrane protein that pumps drugs out of cells. By binding to the drug-binding sites of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the H and R drug-binding sites within the P-glycoprotein structure .
Comparison with Similar Compounds
QZ59S-SSS is unique in its high affinity and specificity for P-glycoprotein compared to other similar compounds. Similar compounds include:
QZ59-RRR: Another enantiomer of QZ59, which exhibits different binding characteristics and inhibition mechanisms.
Hoechst 33342: A fluorescent dye that is also a substrate for P-glycoprotein.
Daunorubicin: An anthracycline antibiotic used in cancer treatment that is also a substrate for P-glycoprotein
This compound stands out due to its competitive inhibition of P-glycoprotein, making it a promising candidate for overcoming drug resistance in cancer therapy.
Properties
CAS No. |
945624-90-8 |
---|---|
Molecular Formula |
C₂₄H₃₀N₆O₃S₃ |
Molecular Weight |
546.73 |
Synonyms |
6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.